molecular formula C11H15NO2 B1612466 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 99986-04-6

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B1612466
CAS No.: 99986-04-6
M. Wt: 193.24 g/mol
InChI Key: OZRHKEBPRVFTBT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of two methoxy groups at the 6th and 7th positions of the quinoline ring. This compound is known for its diverse biological activities and has garnered significant interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents followed by dehydration and reduction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Dehydrating agents like POCl3 and P2O5 are also frequently used .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRHKEBPRVFTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588454
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99986-04-6
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

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